3,3-Diphenyldihydrofuran-2(3H)-one

Catalog No.
S662091
CAS No.
956-89-8
M.F
C16H14O2
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Diphenyldihydrofuran-2(3H)-one

CAS Number

956-89-8

Product Name

3,3-Diphenyldihydrofuran-2(3H)-one

IUPAC Name

3,3-diphenyloxolan-2-one

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

IRQJWIUKHLVISG-UHFFFAOYSA-N

SMILES

C1COC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1COC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3

3,3-Diphenyldihydrofuran-2(3H)-one, with the molecular formula C16H14O2C_{16}H_{14}O_2, is a bicyclic compound featuring a furan ring fused with a carbonyl group. This compound is characterized by its two phenyl substituents at the 3-position of the dihydrofuran moiety, which significantly influence its chemical properties and reactivity. The compound's structure contributes to its potential applications in organic synthesis and medicinal chemistry due to its unique electronic properties and steric effects .

Synthesis and Characterization:

3,3-Diphenyldihydrofuran-2(3H)-one, also known as α,α-Diphenyl-γ-butyrolactone, is a heterocyclic compound synthesized through various methods, including the Robinson annulation reaction and Diels-Alder cycloaddition. Researchers have characterized its structure and properties using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Biological Activities:

Studies have explored the potential biological activities of 3,3-Diphenyldihydrofuran-2(3H)-one. Some research suggests its potential as an:

  • Antioxidant: It may exhibit free radical scavenging activity, potentially offering protection against oxidative stress-related diseases [].
  • Antimicrobial agent: Studies indicate its potential effectiveness against certain bacterial and fungal strains [].
  • Enzyme inhibitor: 3,3-Diphenyldihydrofuran-2(3H)-one might inhibit specific enzymes, potentially impacting various biological processes [].
, making it a versatile intermediate in organic synthesis. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of phenyl groups allows for electrophilic attack, leading to further functionalization.
  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, facilitating the formation of alcohols or amines.
  • Cyclization Reactions: It can serve as a precursor for cyclization to form more complex cyclic structures .

Several methods have been developed for synthesizing 3,3-Diphenyldihydrofuran-2(3H)-one:

  • Condensation Reactions: One common method involves the condensation of phenylacetic acid derivatives with appropriate aldehydes in the presence of acid catalysts.
  • Cyclization Techniques: Another approach includes cyclization reactions involving dihydrofuran derivatives through intramolecular nucleophilic attacks.
  • Metal-Catalyzed Reactions: Recent advancements have utilized palladium-catalyzed reactions to promote the formation of this compound from simpler precursors .

The applications of 3,3-Diphenyldihydrofuran-2(3H)-one span across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting inflammatory diseases and cancer.
  • Material Science: The compound's unique properties may also find applications in developing novel materials with specific electronic or optical characteristics .

Studies on the interactions of 3,3-Diphenyldihydrofuran-2(3H)-one with biological macromolecules have revealed insights into its mechanism of action. Interaction with proteins and enzymes has been analyzed using techniques such as molecular docking simulations and spectroscopic methods. These studies suggest that the compound may bind to specific targets involved in cellular signaling pathways, potentially modulating their activity .

Several compounds share structural similarities with 3,3-Diphenyldihydrofuran-2(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5,5-Diphenyldihydrofuran-2(3H)-oneSimilar bicyclic structureExhibits different reactivity patterns
1,1-DiphenylethyleneContains phenyl groups but lacks furan ringMore stable due to lack of heteroatoms
Benzofuran derivativesFused ring systemsDifferent electronic properties

These compounds highlight the uniqueness of 3,3-Diphenyldihydrofuran-2(3H)-one due to its specific arrangement of functional groups and reactivity profiles. Its distinct structure allows for varied interactions and applications compared to these similar compounds .

XLogP3

3.4

Other CAS

956-89-8

Dates

Last modified: 08-15-2023

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